2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((4-Chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key substituents include:
- A phenyl group at position 7 and an o-tolyl (2-methylphenyl) group at position 3, which may influence steric and electronic properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c1-17-7-5-6-10-22(17)30-25(31)24-23(21(15-28-24)19-8-3-2-4-9-19)29-26(30)32-16-18-11-13-20(27)14-12-18/h2-15,28H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDPMZLAMBWAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the pyrrolopyrimidine core.
Addition of phenyl and o-tolyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the pyrrolopyrimidine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds and heterocyclic systems.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of synthesis, substituent effects, and physicochemical properties:
Key Findings
Core Structure Variations: Thieno[3,2-d]pyrimidinones (e.g., compound 12a) exhibit higher thermal stability (m.p. >240°C) compared to pyrrolo analogs, likely due to the sulfur-containing thieno ring enhancing molecular rigidity . 1,3,4-Thiadiazole derivatives (e.g., 5e) share the (4-chlorobenzyl)thio group but lack the fused bicyclic system, resulting in lower melting points (132–134°C) .
Substituent Effects: Thioether vs. Methoxy: Thioether-containing compounds (e.g., target, 5e) may exhibit enhanced lipophilicity compared to methoxy-substituted analogs (e.g., compound 58) .
Synthetic Efficiency: Thieno-pyrimidinones (e.g., 12a) are synthesized in moderate yields (48–61%) via condensation and alkylation , while pyrrolo-pyrimidinones often require multi-step protocols (e.g., ammonolysis in compound 18/19, 50% yield) .
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 457.98 g/mol. The structural features include:
- A pyrrolo[3,2-d]pyrimidine core
- A thioether group at position 2, enhancing reactivity
- Multiple aromatic rings contributing to stability
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. Notably, this compound serves as an intermediate in the synthesis of ibrutinib , a drug effective against certain types of cancer such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit various kinases involved in cancer progression .
- Induction of Apoptosis : Some studies have reported that compounds in this class can induce apoptosis in cancer cells by activating intrinsic pathways .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| Ibrutinib | Inhibition of BTK in CLL | 0.5 | |
| Pyrrolo-pyrimidine derivative | Induction of apoptosis in HepG2 cells | 10 | |
| Various derivatives | Inhibition of VEGFR and AKT pathways | 0.8 |
In Vitro Studies
In vitro assays have demonstrated the potential cytotoxic effects of this compound on various cancer cell lines. For instance:
Q & A
Q. What are the established synthetic routes for 2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of a pyrrolo-pyrimidine core via cyclization. For example, coupling ethyl 2-cyanoacetate with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the 4-chlorobenzylthio group via nucleophilic substitution. Thiourea derivatives or thiols are reacted with halogenated intermediates in polar aprotic solvents (e.g., DMSO) .
- Step 3: Final purification via column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) .
Optimization Tips: - Monitor reaction progress using TLC or HPLC.
- Adjust temperature (e.g., 80–100°C for cyclization) and solvent polarity to improve yields .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) at 298 K .
- Refinement: Employ the SHELX suite (SHELXL for refinement, SHELXS for solution). Key parameters include:
- Validation: Check for disorder in residues and hydrogen bonding patterns (e.g., C–H⋯π interactions) .
Advanced Research Questions
Q. How can researchers investigate the compound’s biological targets, and what computational tools are suitable for docking studies?
Methodological Answer:
Q. How should contradictions in experimental data (e.g., inconsistent bioactivity or stability) be resolved?
Methodological Answer:
- Purity Verification: Perform HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structural Confirmation: Re-analyze via SC-XRD or 2D NMR (¹H-¹³C HSQC) to rule out isomerism .
- Reproducibility: Test under controlled conditions (e.g., inert atmosphere for oxidation-prone thioether groups) .
Q. What experimental designs are recommended for studying the compound’s environmental fate and degradation pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
